molecular formula C18H26N2O4 B2569841 Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate CAS No. 1261006-66-9

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

Cat. No.: B2569841
CAS No.: 1261006-66-9
M. Wt: 334.416
InChI Key: AIOUTKMUZPFILX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an ethoxybenzoyl group, and a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring can mimic the structure of neurotransmitters, potentially affecting receptor binding and signal transduction pathways. The ethoxybenzoyl group may also contribute to its biological activity by interacting with specific enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical and biological properties. In comparison, similar compounds with different substituents on the piperazine ring may exhibit varied reactivity and biological activities .

Properties

IUPAC Name

tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-5-23-15-8-6-14(7-9-15)16(21)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUTKMUZPFILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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